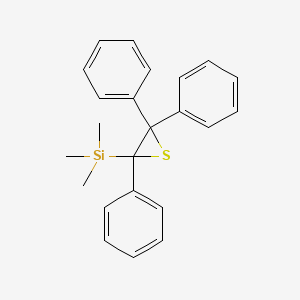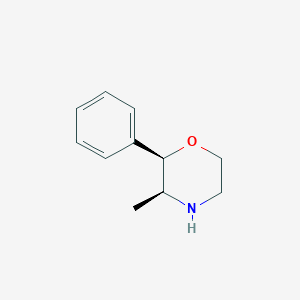![molecular formula C21H14N2O3 B14423689 5-([1,1'-Biphenyl]-4-yl)-2-(4-nitrophenyl)-1,3-oxazole CAS No. 83959-66-4](/img/structure/B14423689.png)
5-([1,1'-Biphenyl]-4-yl)-2-(4-nitrophenyl)-1,3-oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-([1,1’-Biphenyl]-4-yl)-2-(4-nitrophenyl)-1,3-oxazole is a complex organic compound that belongs to the class of oxazoles Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring This particular compound is characterized by the presence of a biphenyl group and a nitrophenyl group attached to the oxazole ring
准备方法
The synthesis of 5-([1,1’-Biphenyl]-4-yl)-2-(4-nitrophenyl)-1,3-oxazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction, where a halogenated benzene reacts with a phenylboronic acid in the presence of a palladium catalyst.
Nitration of the Phenyl Group: The phenyl group is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Formation of the Oxazole Ring: The final step involves the cyclization of the biphenyl and nitrophenyl intermediates with an appropriate reagent, such as an acyl chloride, under basic conditions to form the oxazole ring.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
5-([1,1’-Biphenyl]-4-yl)-2-(4-nitrophenyl)-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of an amino group.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the biphenyl or nitrophenyl groups are substituted with other functional groups using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, catalysts like palladium or platinum, and solvents such as dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
5-([1,1’-Biphenyl]-4-yl)-2-(4-nitrophenyl)-1,3-oxazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
作用机制
The mechanism of action of 5-([1,1’-Biphenyl]-4-yl)-2-(4-nitrophenyl)-1,3-oxazole involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to the inhibition or activation of specific biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
相似化合物的比较
5-([1,1’-Biphenyl]-4-yl)-2-(4-nitrophenyl)-1,3-oxazole can be compared with other similar compounds, such as:
2-Phenyl-5-(4-nitrophenyl)-1,3-oxazole: Similar structure but lacks the biphenyl group.
5-(4-Methylphenyl)-2-(4-nitrophenyl)-1,3-oxazole: Similar structure but has a methyl group instead of a biphenyl group.
5-(4-Chlorophenyl)-2-(4-nitrophenyl)-1,3-oxazole: Similar structure but has a chlorine atom instead of a biphenyl group.
属性
CAS 编号 |
83959-66-4 |
|---|---|
分子式 |
C21H14N2O3 |
分子量 |
342.3 g/mol |
IUPAC 名称 |
2-(4-nitrophenyl)-5-(4-phenylphenyl)-1,3-oxazole |
InChI |
InChI=1S/C21H14N2O3/c24-23(25)19-12-10-18(11-13-19)21-22-14-20(26-21)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-14H |
InChI 键 |
YMEVJZARUJDPOO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN=C(O3)C4=CC=C(C=C4)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Methyl-3,7-diphenylpyrazolo[5,1-c][1,2,4]triazine](/img/structure/B14423607.png)
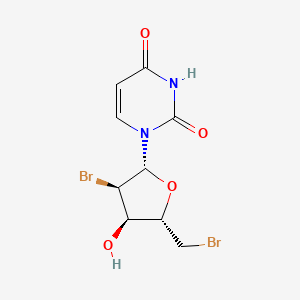
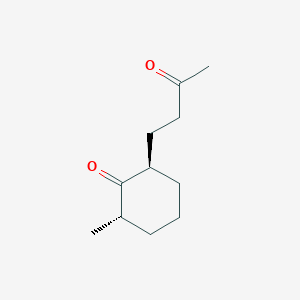
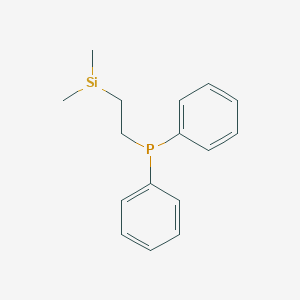
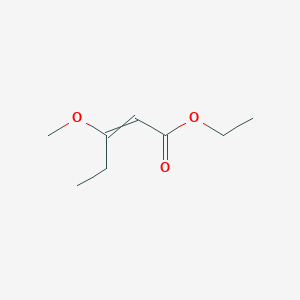

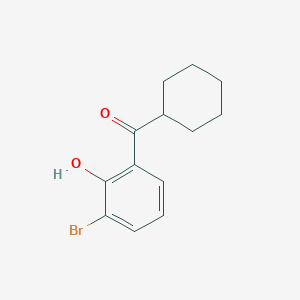
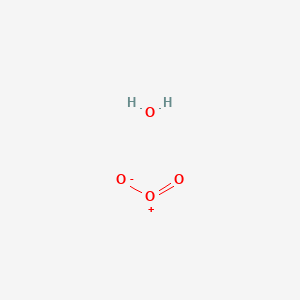
![1-Methyl-4-[1-(methylsulfanyl)tridecane-1-sulfonyl]benzene](/img/structure/B14423657.png)
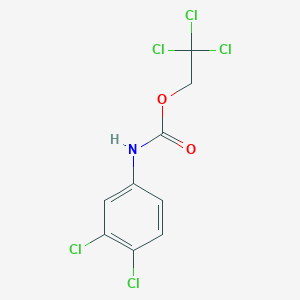
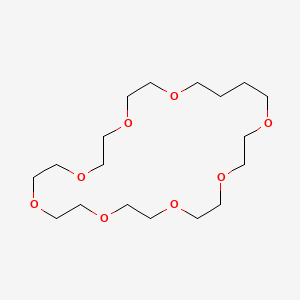
![5-Nitro-2-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl]benzonitrile](/img/structure/B14423675.png)
